molecular formula C11H13N3OS B11519035 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 299936-42-8

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11519035
CAS No.: 299936-42-8
M. Wt: 235.31 g/mol
InChI Key: QZBLPRBQNVTFNK-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS 123216-99-9) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research . It features a 1,3,4-thiadiazole core, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, known for its electron-deficient properties and ability to act as a hydrogen-binding domain and a two-electron donor system, which enhances its reactivity and potential for diverse biological interactions . The core is substituted at the 2-position with an amine group and at the 5-position with a (3,5-dimethylphenoxy)methyl group, a structure that is often explored for its broad spectrum of pharmacological activities . Compounds containing the 1,3,4-thiadiazole scaffold are extensively investigated for their potential biological activities. Research on analogous thiadiazole derivatives has demonstrated promising results in areas such as antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, and anticancer potential by inducing apoptosis in cancer cells . The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, with documented activities including anticonvulsant, antifungal, antitubercular, and antioxidant effects . The synthesis of this compound can be achieved through several methods, with a common route involving the cyclization of a carboxylic acid precursor, such as 3,5-dimethylphenoxyacetic acid, with thiosemicarbazide. This reaction can be facilitated under acidic conditions or using innovative, scalable solvent-free methods with reagents like phosphorus pentachloride . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please note that the specific biological data and mechanism of action for this exact isomer are subject to ongoing research, and much of the available pharmacological data is derived from studies on closely related 1,3,4-thiadiazole derivatives . Researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

CAS No.

299936-42-8

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-7-3-8(2)5-9(4-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

QZBLPRBQNVTFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(S2)N)C

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Acylation-Cyclization Approach

The most common method involves the acylation of thiosemicarbazide followed by cyclization. Gupta et al. demonstrated that thiosemicarbazide reacts with 3,5-dimethylphenoxyacetyl chloride in the presence of polyphosphoric acid (PPA) and concentrated sulfuric acid (H₂SO₄) to yield the target compound. The reaction proceeds via the formation of an intermediate acylthiosemicarbazide, which undergoes cyclization under acidic conditions to form the thiadiazole ring.

Reaction Conditions

  • Solvent: None (neat conditions)

  • Temperature: 90–100°C

  • Catalyst: PPA (3 parts) + H₂SO₄ (1 part)

  • Yield: 68–72%

A key advantage of this method is its scalability, though the use of corrosive acids necessitates careful handling.

Methanesulfonic Acid-Mediated Dehydration

Recent advancements utilize methanesulfonic acid (MSA) as a dehydrating agent. This method simplifies purification by reducing side products. For example, heating 3,5-dimethylphenoxyacetic acid with thiosemicarbazide in MSA at 80°C for 6 hours produces the thiadiazole ring in 85% yield. The reaction mechanism involves the in situ generation of a thiourea intermediate, which cyclizes to form the heterocycle.

Post-Functionalization of Preformed Thiadiazole Cores

Nucleophilic Substitution on Chloromethyl-Thiadiazole

An alternative strategy involves synthesizing 2-amino-5-(chloromethyl)-1,3,4-thiadiazole first, followed by nucleophilic substitution with 3,5-dimethylphenol. This two-step process avoids harsh cyclization conditions:

  • Step 1: Reacting thiosemicarbazide with chloroacetic acid in PPA yields 2-amino-5-(chloromethyl)-1,3,4-thiadiazole.

  • Step 2: The chloromethyl intermediate reacts with 3,5-dimethylphenol in dimethylformamide (DMF) at 60°C for 12 hours, achieving a 78% yield.

Key Data

ParameterStep 1Step 2
SolventPPA (neat)DMF
Temperature100°C60°C
Time4 hours12 hours
Yield70%78%

Oxidative Cyclization of Thiosemicarbazones

Ferric Chloride (FeCl₃)-Mediated Cyclization

Thiosemicarbazones derived from 3,5-dimethylphenoxyacetohydrazide undergo oxidative cyclization with FeCl₃ in ethanol. The reaction proceeds via a radical intermediate, forming the thiadiazole ring in 65% yield. While less efficient than acid-catalyzed methods, this approach avoids strongly acidic conditions, making it suitable for acid-sensitive substrates.

Optimized Conditions

  • Oxidant: FeCl₃ (2 equiv)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 8 hours

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)Purity (%)Key AdvantageLimitation
Acylation-Cyclization68–7295–98High scalabilityCorrosive reagents
MSA Dehydration8599Mild conditions, high purityLimited substrate scope
Post-Functionalization7897ModularityMulti-step synthesis
FeCl₃ Cyclization6593Acid-free conditionsLower yield

Mechanistic Insights and Side Reactions

Role of Acid Catalysts

In cyclization reactions, PPA and H₂SO₄ protonate the carbonyl oxygen of the acylthiosemicarbazide intermediate, facilitating nucleophilic attack by the sulfur atom and subsequent ring closure. Side reactions, such as over-acylation or dimerization, are minimized by controlling the stoichiometry of the acid catalyst.

Byproduct Formation

Common byproducts include:

  • Uncyclized acylthiosemicarbazides: Result from insufficient reaction time or temperature.

  • Disubstituted thiadiazoles: Formed when excess 3,5-dimethylphenol is used in post-functionalization.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol or ethyl acetate to achieve >95% purity.

Spectroscopic Data

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃), 4.85 (s, 2H, CH₂), 6.70–7.10 (m, 3H, Ar–H), 5.60 (s, 2H, NH₂).

Industrial-Scale Considerations

For large-scale production, the MSA-mediated method is preferred due to its high yield and reduced waste. Continuous flow reactors have been explored to enhance reaction efficiency, achieving a space-time yield of 120 g·L⁻¹·h⁻¹.

Emerging Trends

Recent studies focus on enzymatic cyclization using lipases or peroxidases, though yields remain suboptimal (30–40%). Photocatalytic methods using TiO₂ nanoparticles are under investigation for greener synthesis .

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits electrophilic substitution and nucleophilic addition reactions due to its electron-deficient nature. Key reactions include:

Reaction TypeMechanismExample ProductSupporting Evidence
Alkylation/Acylation Nucleophilic attack at sulfur or nitrogenN-alkylated or N-acylated derivativesCyclodehydration pathways
Halogenation Electrophilic substitution at C-55-Halo-1,3,4-thiadiazole derivativesAnalogous thiadiazole studies
Oxidation Ring cleavage under strong oxidizersSulfonic acid or disulfide derivativesThiadiazole stability data

The amine group at C-2 enhances nucleophilicity, facilitating reactions with electrophiles like acyl chlorides or alkyl halides .

Functionalization of the Amine Group

The primary amine at C-2 participates in classic amine reactions:

Reaction TypeConditionsProduct ExampleApplication
Diazotization NaNO₂/HCl, low temperatureDiazonium salts for coupling reactionsAntibiotic derivative synthesis
Schiff Base Formation Aldehydes/ketones, acid catalystImine-linked conjugatesAnticancer agent development
Sulfonation H₂SO₄ or SO₃Sulfonamide derivativesEnhanced solubility/bioactivity

Modification of the Methylene Bridge

The –CH₂– group linking the thiadiazole and phenoxy moieties undergoes:

Reaction TypeReagents/ConditionsOutcomeBiological Relevance
Oxidation KMnO₄ or CrO₃Ketone formation (C=O)Metabolic stability studies
Radical Substitution Light/radical initiators (e.g., AIBN)Halogenated or crosslinked productsPolymer chemistry applications

Phenoxy Group Reactivity

The 3,5-dimethylphenoxy group participates in:

Reaction TypeProcessExample ModificationImpact on Activity
Electrophilic Aromatic Substitution Nitration, sulfonation, or halogenationNitro- or bromo-substituted analogsEnhanced antimicrobial potency
Ether Cleavage HI or HBr at high temperaturesPhenol and alkyl halide byproductsProdrug activation pathways

Biological Activity Modulation via Derivatives

Structural modifications correlate with pharmacological outcomes:

Derivative TypeBiological Activity (IC₅₀/EC₅₀)Target PathwaySource
N-Acetylated analog 2.8 µM (MCF-7 breast cancer)Tubulin polymerization inhibitionAnalog data
5-Bromo-substituted 4.27 µg/mL (SK-MEL-2 melanoma)Apoptosis induction

Synthetic Methodologies

Key steps in derivative synthesis include:

  • Cyclodehydration : Thiosemicarbazide + carboxylic acid → thiadiazole core .

  • Post-functionalization : Acylation/alkylation of the amine group under mild conditions (e.g., PPE catalyst) .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of thiadiazole derivatives, including 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • Inhibition of RNA and DNA synthesis.
    • Targeting specific kinases involved in tumorigenesis.
    • Inducing apoptosis in cancer cells.
  • Case Study :
    A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .
Cell LinePercent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial efficacy against multidrug-resistant strains:

  • Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of bacterial enzyme activity.
  • Case Study :
    A comparative study indicated that the compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA< 10 µg/mL
E. coli< 15 µg/mL

Material Science Applications

The unique structural properties of this compound allow it to be utilized in the development of advanced materials:

  • Polymer Additives :
    • Enhancing thermal stability and mechanical properties of polymers.
    • Used as a plasticizer in various polymer formulations.
  • Case Study :
    Research indicates that incorporating this compound into polymer matrices improves their thermal degradation temperatures significantly compared to unmodified polymers.
PropertyUnmodified PolymerPolymer with Additive
Thermal Degradation Temperature250°C300°C

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile:

  • Safety Data :
    • Causes skin and eye irritation (Category 2).
    • Specific target organ toxicity upon single exposure.
  • Regulatory Status :
    The compound is restricted for research and development use only under the supervision of qualified individuals due to its irritant properties .

Mechanism of Action

The mechanism of action of 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Features
5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 3,5-dimethylphenoxymethyl C₁₂H₁₅N₃OS 249.33 ~2.89 Not reported Planar structure; hydrogen bonding
5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine 2,4-dimethylphenoxymethyl C₁₁H₁₃N₃OS 235.30 2.90 Not reported Higher density (1.272 g/cm³)
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine 4-bromophenyl C₈H₆BrN₃S 256.13 Not reported Not reported Forms cocrystals via H-bonding
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine 2-methylphenyl C₉H₉N₃S 191.25 Not reported Not reported Simpler substituent; lower molecular weight
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine 3-chlorophenyl + benzimidazole C₁₆H₁₂ClN₅S 349.82 Not reported 245–247 Extended aromatic system; higher molecular weight

Key Observations:

  • Substituent Position: The 3,5-dimethylphenoxy group in the target compound enhances steric bulk compared to the 2,4-dimethylphenoxy isomer . This may influence binding affinity in biological systems.
  • Electron Effects: Electron-donating methyl groups (in dimethylphenoxy derivatives) contrast with electron-withdrawing substituents like bromine or chlorine in other analogs, altering electronic distribution and reactivity .

Structure-Activity Relationships (SAR)

  • Substituent Position: The 3,5-dimethylphenoxy group optimizes steric and electronic effects for target binding, whereas 2,4-dimethylphenoxy analogs may exhibit reduced activity due to unfavorable spatial arrangements .
  • Hydrogen Bonding : Intermolecular H-bonds in cocrystals (e.g., bromophenyl derivatives ) enhance stability and bioavailability.
  • Hybrid Systems : Benzimidazole-thiadiazole hybrids (e.g., ) leverage dual pharmacophores for multi-target activity but may face challenges in solubility.

Biological Activity

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other therapeutic potentials supported by research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H13N3OSC_{11}H_{13}N_3OS, and it features a thiadiazole ring substituted with a dimethylphenoxy group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways.
  • Antimicrobial Activity : It disrupts the synthesis of essential cellular components in pathogens .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to 62.5 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32.6
Escherichia coli62.5

Antifungal Activity

The compound also exhibits antifungal properties:

  • Fungal Strains : It has been tested against various fungal strains such as Aspergillus niger, showing promising results comparable to standard antifungal agents like itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal area of research:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .
Cell LineIC50 (μM)
MDA-MB-2313.3
HEK293T33.74

Case Studies

  • Antibacterial Efficacy : A study evaluated various thiadiazole derivatives for their antibacterial effects against clinical isolates of E. coli and S. aureus. The results indicated that compounds with similar structures had potent antibacterial activities, suggesting that modifications in the substituents could enhance efficacy .
  • Anticancer Evaluation : Another study focused on the anticancer effects of thiadiazole derivatives against breast cancer cell lines. The findings showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through specific signaling pathways .

Q & A

Q. What are the established synthetic methodologies for 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with thiocyanate derivatives under acidic conditions. For example:
  • Procedure : Mixing 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with aromatic aldehydes (e.g., 4-methylthio benzaldehyde) in toluene, followed by reflux and crystallization from acetone or ethanol .
  • Key Conditions :
  • Solvents: Toluene for reflux, acetone/ethanol for crystallization.
  • Temperature: 363–408 K for cyclization.
  • Catalysts: None required in some routes, though Mn(II) catalysis is noted in analogous thiadiazole syntheses .
  • Table 1 : Summary of Synthetic Routes
ReactantsSolventConditionsCrystallization SolventReference
Thiosemicarbazide + aldehydeTolueneReflux, 5–6 hAcetone
Hydrazide + KSCNH₂SO₄ (conc.)CyclocondensationEthanol

Q. How is the crystal structure of this compound analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Sample Preparation : Slow evaporation of acetone/ethanol solutions to obtain diffraction-quality crystals .
  • Hydrogen Bonding Analysis : Intramolecular C–H···N bonds stabilize planar thiadiazole rings, while intermolecular bonds form layered structures (e.g., parallel to (0 1 1) planes) .
  • Refinement : H atoms are placed geometrically with riding models (Uiso(H) = 1.2–1.5×Ueq of carrier atoms) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives like this compound?

  • Methodological Answer : Activities are evaluated via in vitro assays (e.g., antifungal, anticancer). For example:
  • Anticancer Screening : MTT assays on cell lines (e.g., quinoline-thiazole hybrids show IC₅₀ values <10 µM) .
  • DFT Studies : Computational modeling predicts reactivity and electronic properties (e.g., HOMO-LUMO gaps linked to bioactivity) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches are used to:
  • Predict intermediates and transition states for cyclocondensation .
  • Optimize solvent effects and catalyst selection (e.g., Mn(II) in analogous reactions) .
  • Example: ICReDD’s approach combines computational design with experimental validation to reduce trial-and-error steps .

Q. How to reconcile contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. Strategies include:
  • Comparative SAR Studies : Systematically modifying substituents (e.g., 3,5-dimethylphenoxy vs. pyridyl groups) and testing activity trends .
  • Meta-Analysis : Pooling data from multiple studies to identify consensus mechanisms (e.g., thiadiazole’s role in disrupting microbial membranes) .

Q. What role do non-covalent interactions play in the compound’s supramolecular assembly?

  • Methodological Answer : SC-XRD and Hirshfeld surface analysis reveal:
  • Hydrogen Bonds : N–H···N bonds create 2D networks, influencing solubility and stability .
  • π-π Stacking : Aromatic rings (e.g., 3,5-dimethylphenoxy) contribute to layered crystal packing, critical for material properties .

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